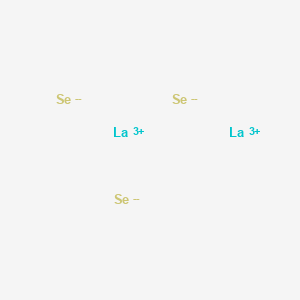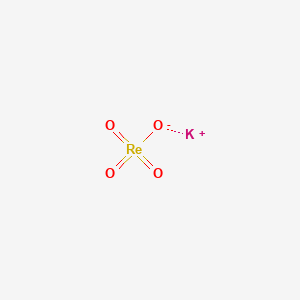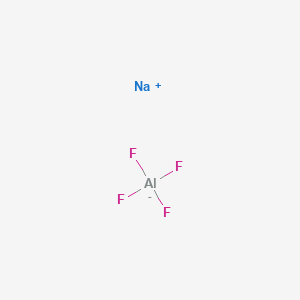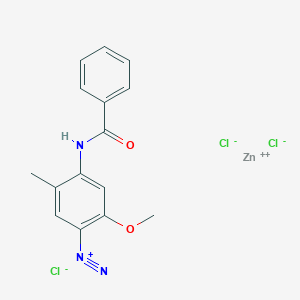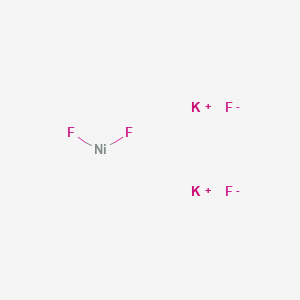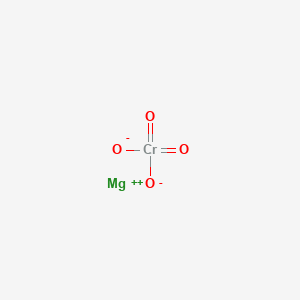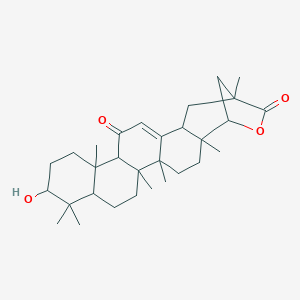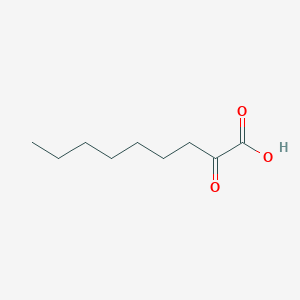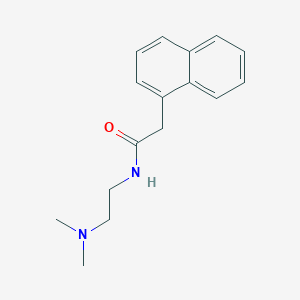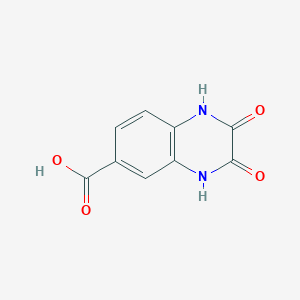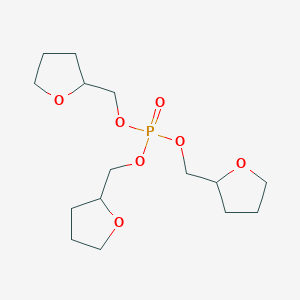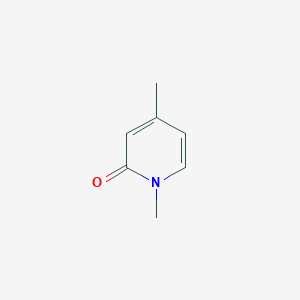
2(1H)-Pyridinone, 1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1,4-dimethyl-, also known as 2,4-pyridinedione, is a heterocyclic organic compound. It is a derivative of pyridine and is widely used in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 2(1H)-Pyridinone, 1,4-dimethyl- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in metal ion extraction. It is also believed to have antioxidant properties, which makes it useful in the synthesis of pharmaceuticals and agrochemicals.
Biochemical And Physiological Effects
2(1H)-Pyridinone, 1,4-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. In addition, it has been shown to have antitumor properties, which makes it useful in the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2(1H)-Pyridinone, 1,4-dimethyl- in lab experiments is its ability to form complexes with metal ions. This property makes it useful in metal ion extraction and coordination chemistry. Another advantage is its antioxidant and anti-inflammatory properties, which make it useful in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of using 2(1H)-Pyridinone, 1,4-dimethyl- is its toxicity. It can be toxic to living organisms, and caution should be taken when handling it.
Future Directions
For the use of 2(1H)-Pyridinone, 1,4-dimethyl- include the synthesis of new organic compounds, the development of new pharmaceuticals and agrochemicals, and further research into its mechanism of action.
Scientific Research Applications
2(1H)-Pyridinone, 1,4-dimethyl- has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
properties
CAS RN |
15031-42-2 |
|---|---|
Product Name |
2(1H)-Pyridinone, 1,4-dimethyl- |
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
IUHPZLHUCOTVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1)C |
Canonical SMILES |
CC1=CC(=O)N(C=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

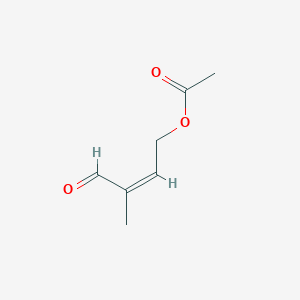
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
